molecular formula C18H18N6O B2778936 2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline CAS No. 2210052-37-0

2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline

Cat. No. B2778936
CAS RN: 2210052-37-0
M. Wt: 334.383
InChI Key: NAAZXRLMFYBSQV-UHFFFAOYSA-N
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Description

2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antibacterial Agents

The synthesis and evaluation of quinolone and naphthyridine antibacterial agents, which share a structural similarity with the compound of interest through the incorporation of bicyclic systems such as 8-azabicyclo[3.2.1]octanes, have been extensively studied. These compounds exhibit significant antibacterial activity against both Gram-negative and Gram-positive organisms, primarily targeting bacterial DNA gyrase. Such studies underscore the potential of bicyclic systems in developing novel antibacterial agents with potent activity profiles (Kiely et al., 1991).

Coordination Polymers

Research on coordination polymers of copper(I) halides with various bridging ligands, including quinoxaline, highlights the compound's potential role in the development of new materials. These coordination polymers exhibit interesting stoichiometric variations and structural features, suggesting possible applications in catalysis, material science, and the study of metal-organic frameworks (Graham et al., 2000).

Heterocyclic Chemistry

The efficient synthesis of 1,2,3-triazolo[1,5-a]quinoxalines from azido-isocyanoarenes, as explored in recent studies, points towards the utility of triazol-quinoxaline scaffolds in heterocyclic chemistry. These scaffolds are obtained through bond-forming efficiencies that enable the creation of structurally diverse quinoxaline derivatives, suggesting their relevance in pharmaceutical chemistry and drug design (Li et al., 2017).

Muscarinic Activities

The synthesis and evaluation of quinuclidin-3-yltriazole and -tetrazole derivatives, related to the triazolyl and azabicyclo[3.2.1]octane functionalities, have demonstrated potential muscarinic activities. Such studies reveal the pharmacological potential of these structures in developing compounds with significant muscarinic receptor affinity, which could be valuable in treating various neurological conditions (Wadsworth et al., 1992).

Mechanism of Action

Target of Action

The primary targets of 2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[32Compounds with a 1,2,3-triazole ring have been reported to interact with various proteins and enzymes . For instance, 1,2,3-triazole derivatives have shown interactions with the amino acids present in the active site of EGFR receptors .

Mode of Action

1,2,3-triazole derivatives are known to interact with their targets through various mechanisms such as electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction . These interactions can lead to changes in the target’s function, potentially influencing biological processes.

Biochemical Pathways

The interaction of 1,2,3-triazole derivatives with their targets can potentially influence various biochemical pathways depending on the nature of the target .

Pharmacokinetics

The pharmacokinetic properties of 2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[32The compound is reported to be a solid at room temperature and soluble in dmso and dmf . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

Based on the known interactions of 1,2,3-triazole derivatives with their targets, it can be inferred that this compound may induce changes in the function of its targets, potentially leading to alterations in cellular processes .

Action Environment

The stability of the compound at different temperatures is reported , which suggests that temperature could be an environmental factor influencing its action and stability.

properties

IUPAC Name

quinoxalin-2-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c25-18(17-11-19-15-3-1-2-4-16(15)21-17)24-12-5-6-13(24)10-14(9-12)23-8-7-20-22-23/h1-4,7-8,11-14H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAZXRLMFYBSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=NC4=CC=CC=C4N=C3)N5C=CN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline

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